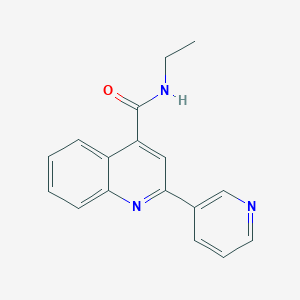
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ (peroxisome proliferator-activated receptor delta) agonist that has been shown to have potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In
Applications De Recherche Scientifique
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. In sports, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve endurance and increase fat oxidation, making it a potential doping agent. In metabolic disorders, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential to improve insulin sensitivity and reduce inflammation. In cancer treatment, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have anti-tumor effects in preclinical studies.
Mécanisme D'action
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These effects result in improved endurance and metabolic function. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated by PPARδ activation.
Biochemical and Physiological Effects
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to increase endurance and improve metabolic function. It has also been shown to reduce inflammation and have anti-tumor effects. In human studies, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is commercially available and has well-established synthesis methods. It has also been extensively studied in animal and human models, making it a reliable research tool. However, N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has limitations in terms of its potential for doping in sports. It has also been shown to have potential side effects, including liver damage and cancer.
Orientations Futures
There are several future directions for research on N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to improve metabolic function in metabolic disorders such as diabetes and obesity. Another area of interest is the potential for N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide to have anti-tumor effects in cancer treatment. Further research is also needed to understand the potential side effects of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide and its potential for doping in sports.
Conclusion
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a PPARδ agonist that has potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. The synthesis method of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes. N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide works by activating PPARδ, leading to improved endurance, metabolic function, and anti-inflammatory and anti-tumor effects. While N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has several advantages as a research tool, further research is needed to understand its potential side effects and its potential for doping in sports.
Méthodes De Synthèse
The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide involves the reaction of 4-chloro-2-trifluoromethylquinoline with 2-cyanopyridine in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with N-ethylglycine to yield the final product. The synthesis of N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide has been well-established, and the compound is commercially available for research purposes.
Propriétés
IUPAC Name |
N-ethyl-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-19-17(21)14-10-16(12-6-5-9-18-11-12)20-15-8-4-3-7-13(14)15/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYCNRFACJTHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)
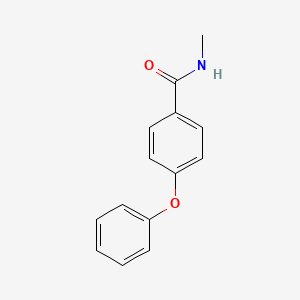
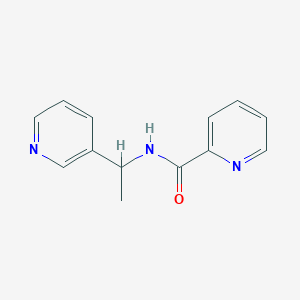
![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7564330.png)
![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
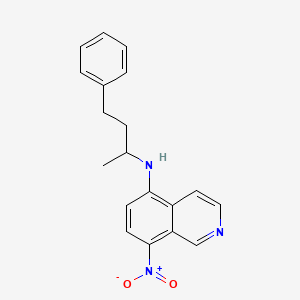
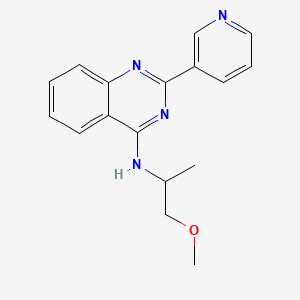
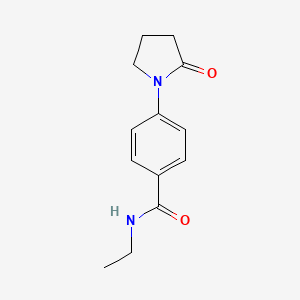
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)